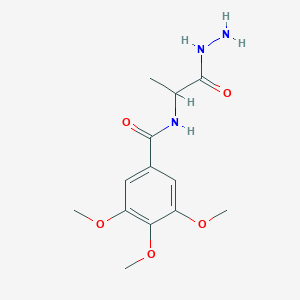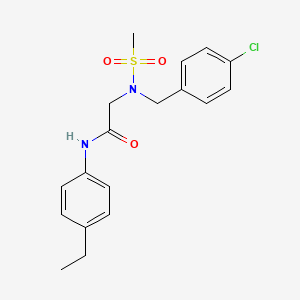![molecular formula C21H15Cl2N3O6 B5220672 N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5220672.png)
N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide, commonly known as DCPA, is a herbicide that belongs to the chemical family of chloroacetanilides. It is widely used in agriculture to control grass and broadleaf weeds in crops such as soybeans, corn, and wheat. DCPA was first registered for use in the United States in 1966 and has been used extensively since then.
Mecanismo De Acción
DCPA inhibits the synthesis of fatty acids in plants by blocking the activity of the enzyme acetyl CoA carboxylase. This leads to the accumulation of toxic levels of malonyl CoA, which disrupts normal cellular functions and ultimately results in the death of the plant.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals and birds. However, it can cause skin and eye irritation and can be harmful if ingested. DCPA has also been shown to have some endocrine-disrupting effects in laboratory animals, although the significance of these effects in humans is not clear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is a widely used herbicide and has well-established methods for its synthesis and analysis. It is also relatively inexpensive and readily available. However, its use in laboratory experiments is limited by its toxicity and potential environmental impact. Alternative herbicides that are less toxic and have lower environmental impact are often preferred for laboratory studies.
Direcciones Futuras
There are several areas of research that could be pursued to further our understanding of DCPA and its impact on the environment. These include:
1. Developing new methods for the synthesis of DCPA that are more environmentally friendly and cost-effective.
2. Investigating the potential for DCPA to accumulate in soil and water systems and its impact on non-target organisms.
3. Studying the long-term effects of DCPA exposure on human health and the environment.
4. Developing alternative herbicides that are more effective and have lower environmental impact.
5. Exploring the potential for using DCPA as a model compound for studying the fate and transport of herbicides in soil and water systems.
In conclusion, DCPA is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. While it has low toxicity to non-target organisms, its use in laboratory experiments is limited by its toxicity and potential environmental impact. Further research is needed to fully understand the impact of DCPA on human health and the environment and to develop alternative herbicides that are more effective and have lower environmental impact.
Métodos De Síntesis
DCPA can be synthesized by reacting 2,3-dichloroaniline with 3,5-dinitrobenzoic acid in the presence of thionyl chloride and then reacting the resulting intermediate with 3,4-dichlorobenzylamine. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
DCPA has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds and has low toxicity to non-target organisms. DCPA is also used as a model compound for studying the environmental fate and transport of herbicides in soil and water systems.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O6/c22-18-2-1-3-19(21(18)23)24-20(27)9-6-13-4-7-16(8-5-13)32-17-11-14(25(28)29)10-15(12-17)26(30)31/h1-5,7-8,10-12H,6,9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEIJVQBJMXOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC2=CC=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5220597.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5220609.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)
![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)



![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)

![N-(4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5220665.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220667.png)
![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)
